2,4,6-Trifluorophenol

Catalog No.
S708270
CAS No.
2268-17-9
M.F
C6H3F3O
M. Wt
148.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trifluorophenol

CAS Number

2268-17-9

Product Name

2,4,6-Trifluorophenol

IUPAC Name

2,4,6-trifluorophenol

Molecular Formula

C6H3F3O

Molecular Weight

148.08 g/mol

InChI

InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H

InChI Key

QQFWMPUXPLBWTG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)O)F)F

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)F

Precursor for Fluorinated Organic Compounds:

TFP's high reactivity, acting as both an acid and a nucleophile, makes it a versatile precursor for synthesizing various fluorinated organic compounds []. These compounds find applications in diverse areas, including:

  • Pharmaceuticals: Fluorine incorporation can enhance the properties of drugs, such as improving their bioavailability and metabolic stability []. TFP serves as a starting material for synthesizing fluorinated pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs [].
  • Agrochemicals: Fluorine substitution can improve the effectiveness of agrochemicals by enhancing their insecticidal, herbicidal, or fungicidal activity []. TFP can be used to synthesize these fluorinated agrochemicals.
  • Polymers: Fluorinated polymers possess unique properties like thermal and chemical stability, making them desirable for various applications. TFP can be used as a building block for the synthesis of these fluorinated polymers [].
  • Surfactants: Fluorinated surfactants exhibit improved surface activity and are resistant to harsh environments. TFP can be a starting material for synthesizing such specialized surfactants [].

Substrate for Enzyme Studies:

TFP acts as a substrate for specific enzymes, such as dehaloperoxidase (DHP) []. Studying the interaction of TFP with these enzymes helps researchers understand their catalytic mechanisms and potential applications in environmental remediation and biocatalysis [].

2,4,6-Trifluorophenol is a colorless to pale yellow liquid that is soluble in organic solvents but has limited solubility in water. Its structure consists of a phenolic ring with three fluorine substituents, which significantly alters its chemical behavior compared to non-fluorinated phenols. The presence of fluorine increases the compound's acidity and enhances its electron-withdrawing properties, making it a useful reagent in organic synthesis and a subject of study in various

Currently, there's no documented research on a specific mechanism of action for 2,4,6-Trifluorophenol in biological systems. However, its potential application as a substrate for dehaloperoxidase enzymes suggests it might be involved in the enzymatic removal of halogens (like chlorine) from similar environmental pollutants [].

The chemical reactivity of 2,4,6-trifluorophenol includes:

  • Acid-Base Reactions: It can act as an acid due to the hydroxyl group, which can donate a proton.
  • Electrophilic Substitution: The presence of fluorine atoms makes the aromatic ring more reactive towards electrophiles.
  • Oxidation Reactions: Studies have shown that 2,4,6-trifluorophenol can undergo oxidation to form various products, including quinones under specific conditions .

2,4,6-Trifluorophenol exhibits biological activity that warrants attention. It has been reported to possess antimicrobial properties and may influence enzyme activity. For instance, it has been shown to affect peroxidase activity in certain biochemical pathways . Additionally, exposure to this compound can lead to respiratory issues and skin irritation, indicating its potential toxicity .

Several methods exist for synthesizing 2,4,6-trifluorophenol:

  • Fluorination of Phenol: Direct fluorination of phenol using fluorinating agents such as hydrogen fluoride or other fluorinating reagents.
  • Electrophilic Aromatic Substitution: This method involves introducing fluorine atoms onto the phenolic ring through electrophilic attack.
  • Rearrangement Reactions: Certain rearrangement reactions can also yield 2,4,6-trifluorophenol from other fluorinated precursors .

The applications of 2,4,6-trifluorophenol are diverse:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • pH Indicator: Due to its sensitivity to pH changes, it can be used as a pH indicator in various chemical assays.
  • Research Tool: In biochemical studies, it is used to investigate enzyme mechanisms and interactions due to its unique reactivity .

Research on the interactions involving 2,4,6-trifluorophenol highlights its role in biochemical pathways. Studies have demonstrated its effects on enzyme activities such as peroxidases and hydroxylases. These interactions can lead to significant changes in metabolic processes and are crucial for understanding its biological implications .

Several compounds share structural similarities with 2,4,6-trifluorophenol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-FluorophenolC₆H₅FContains one fluorine atom
2,4-DifluorophenolC₆H₄F₂Two fluorine atoms enhance reactivity
2,3-DifluorophenolC₆H₄F₂Different substitution pattern affects properties
2,3,5-TrifluorophenolC₆H₃F₃Different positions of fluorines

Uniqueness of 2,4,6-Trifluorophenol

What sets 2,4,6-trifluorophenol apart from these similar compounds is its specific arrangement of three fluorine atoms on the phenolic ring. This configuration leads to distinct electronic properties and reactivity patterns that are not observed in other derivatives. Its unique acidity and ability to participate in specific

The infrared spectroscopy of 2,4,6-trifluorophenol reveals characteristic vibrational modes that provide essential structural information about this fluorinated aromatic compound [1]. The molecular formula C₆H₃F₃O with a molecular weight of 148.0826 atomic mass units exhibits distinctive spectral features that reflect the influence of multiple fluorine substitutions on the phenolic ring system [2] [3].

Hydroxyl and Aromatic Carbon-Hydrogen Stretching Regions

The hydroxyl stretching vibration appears in the characteristic range for phenolic compounds, though the presence of electron-withdrawing fluorine substituents affects the precise frequency [1] [4]. For substituted phenols, the hydroxyl stabilizing region typically spans from 3645 to 3657 wavenumbers, with substantial shifts observed in ortho-substituted phenols [4]. The aromatic carbon-hydrogen stretching modes manifest in the expected higher frequency region, with the three remaining hydrogen atoms on the benzene ring producing distinct vibrational signatures [5].

Aromatic Ring Vibrational Modes

The aromatic ring breathing and skeletal vibrations provide fundamental insights into the molecular structure [6] [7]. Studies on related fluorinated phenols demonstrate that ring breathing modes typically appear in two distinct frequency ranges: 630-740 wavenumbers and 1020-1060 wavenumbers for tri-substituted benzene derivatives [5]. The carbon-carbon stretching vibrations within the aromatic ring system exhibit frequencies characteristic of substituted benzenes, with intensities and positions influenced by the electron-withdrawing nature of the fluorine substituents [6] [4].

Carbon-Fluorine Vibrational Characteristics

The carbon-fluorine bonds in 2,4,6-trifluorophenol generate characteristic absorption bands that serve as diagnostic markers [6] [5]. Carbon-fluorine stretching vibrations typically appear in the 1000-1300 wavenumber region, with specific frequencies dependent on the substitution pattern and electronic environment [5]. The symmetric and antisymmetric stretching modes of the carbon-fluorine bonds provide distinct spectral signatures that distinguish this compound from other fluorinated aromatics [6].

Out-of-Plane Bending and Deformation Modes

The out-of-plane bending vibrations of both carbon-hydrogen and carbon-fluorine bonds appear in the lower frequency region [6] [5]. These modes are particularly sensitive to the substitution pattern and provide valuable information about the molecular geometry and electronic distribution [7]. The deformation modes involving the hydroxyl group and its interaction with the fluorinated ring system contribute additional complexity to the spectral interpretation [4].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
Hydroxyl Stretching3645-3657O-H stretch
Aromatic C-H Stretching3000-3100Ar-H stretch
Ring Breathing630-740, 1020-1060Ring deformation
C-F Stretching1000-1300C-F stretch
Out-of-plane Bending700-900C-H, C-F bend

Nuclear Magnetic Resonance Studies (¹H/¹⁹F)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 2,4,6-trifluorophenol through both proton and fluorine-19 detection methods [8] [9] [10].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 2,4,6-trifluorophenol exhibits distinct signals corresponding to the three remaining aromatic hydrogen atoms and the hydroxyl proton [11] [12]. The aromatic protons experience significant deshielding due to both the aromatic ring current and the electron-withdrawing effects of the fluorine substituents [11]. The chemical shifts of these protons typically appear in the aromatic region between 6.0 and 8.7 parts per million relative to tetramethylsilane [11].

The hydroxyl proton presents a characteristic signal that may exhibit exchange behavior depending on the solvent and measurement conditions [11] [10]. The coupling patterns between the aromatic protons reflect the substitution pattern, with specific coupling constants providing structural confirmation [11]. The electron-withdrawing nature of the fluorine atoms influences the chemical shifts of nearby protons, causing downfield shifts compared to unsubstituted phenol [11].

Fluorine-19 Nuclear Magnetic Resonance Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for structural analysis of 2,4,6-trifluorophenol due to the high receptivity and large chemical shift range of the fluorine nucleus [8] [9] [10]. The fluorine nuclei in different positions on the aromatic ring exhibit distinct chemical shifts that reflect their unique electronic environments [8] [10].

Research on related trifluorophenol compounds demonstrates that fluorine-19 chemical shifts span a considerable range, with values typically referenced to trichlorofluoromethane [9] [10]. The chemical shift positions provide direct information about the electronic density at each fluorine position and the influence of neighboring substituents [8] [10]. Studies on 2,4,5-trifluorophenol have identified chemical shift values at -147.1 parts per million for the fluorine at position 2, -153.5 parts per million for position 4, and -143.7 parts per million for position 5 [10].

Coupling Interactions and Spectral Multiplicity

The coupling interactions between fluorine nuclei and protons provide additional structural information [9] [10] [13]. Fluorine-proton coupling constants cover a wider range than typical proton-proton interactions, offering detailed insights into molecular geometry [9]. The coupling patterns help confirm the substitution positions and provide information about the spatial relationships between different nuclei [10].

Fluorine-fluorine coupling interactions also contribute to the spectral complexity, with coupling constants that depend on the relative positions of the fluorine atoms on the aromatic ring [13]. These interactions provide valuable information about the electronic communication between different parts of the molecule [9] [10].

NucleusChemical Shift Range (ppm)Reference
¹H Aromatic6.0-8.7vs TMS
¹H Hydroxyl1-5vs TMS
¹⁹F Aromatic-140 to -160vs CFCl₃

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,4,6-trifluorophenol provides crucial information about its fragmentation behavior and molecular structure through electron ionization techniques [14]. The molecular ion peak appears at mass-to-charge ratio 148, corresponding to the molecular weight of the compound [2] [3].

Primary Fragmentation Pathways

The fragmentation of 2,4,6-trifluorophenol follows characteristic patterns observed in fluorinated aromatic compounds [15] [16] [17]. The molecular ion undergoes fragmentation through multiple pathways, with the most favorable fragmentations following Stevenson's rule, where the positive charge remains on the fragment with the lowest ionization energy [18]. The electron-withdrawing nature of the fluorine substituents significantly influences the fragmentation patterns compared to unsubstituted phenol [17].

Primary fragmentation typically involves the loss of neutral species such as hydrogen fluoride, water, or combinations thereof [15] [16]. The stability of the resulting fragment ions depends on their ability to stabilize the positive charge through resonance effects within the aromatic system [18] [16]. The presence of multiple fluorine atoms creates unique fragmentation possibilities not observed in other halogenated phenols [15].

Characteristic Fragment Ions

The mass spectrum exhibits several characteristic fragment ions that serve as diagnostic markers for 2,4,6-trifluorophenol [15] [16] [14]. The loss of hydrogen fluoride (mass 20) from the molecular ion represents a common fragmentation pathway, producing a fragment at mass-to-charge ratio 128 [15]. Multiple hydrogen fluoride losses can occur sequentially, generating fragments at progressively lower masses [16].

The loss of the hydroxyl group or water molecule (mass 18) represents another significant fragmentation pathway [15] [16]. This process generates fragments that retain the fluorinated aromatic core while losing the polar functional group [16]. The relative intensities of these fragments provide information about the preferred fragmentation mechanisms and the stability of different ionic species [18].

Rearrangement Processes

Complex rearrangement processes contribute to the mass spectral fragmentation pattern of 2,4,6-trifluorophenol [15] [16]. These rearrangements involve the migration of hydrogen atoms or fluorine atoms within the molecular ion before fragmentation occurs [15]. The McLafferty rearrangement and related processes can produce fragment ions that appear to have lost unexpected combinations of atoms [15].

The electron impact ionization process can induce ring contractions or expansions that lead to unusual fragment ion structures [16]. These rearrangement processes are particularly significant in fluorinated aromatic compounds due to the strong electron-withdrawing effects of the fluorine substituents [15] [17].

Fragment m/zLost SpeciesRelative IntensityAssignment
148NoneVariable[M]⁺-
128HF (20)High[M-HF]⁺
130H₂O (18)Medium[M-OH]⁺
1082×HF (40)Medium[M-2HF]⁺
110HF+H₂O (38)Low[M-HF-H₂O]⁺

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure and properties of 2,4,6-trifluorophenol through computational modeling approaches [19] [20] [21]. Density functional theory methods, particularly the B3LYP functional with appropriate basis sets, offer reliable predictions of molecular properties for fluorinated aromatic compounds [20] [21] [22].

Molecular Geometry Optimization

Geometry optimization calculations reveal the three-dimensional structure and conformational preferences of 2,4,6-trifluorophenol [20] [21] [22]. The optimized molecular geometry exhibits specific bond lengths, bond angles, and dihedral angles that reflect the influence of fluorine substitution on the aromatic ring system [21] [22]. The carbon-fluorine bond lengths typically range from 1.32 to 1.40 angstroms, depending on the computational method and basis set employed [20] [22].

The phenolic hydroxyl group orientation relative to the aromatic ring represents a critical structural parameter that affects molecular properties [23] [21]. Computational studies indicate that the hydroxyl group can adopt different conformations, with energy barriers between conformers providing information about molecular flexibility [23]. The presence of fluorine substituents influences these conformational preferences through electronic and steric effects [21].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental information about the electronic properties and chemical reactivity of 2,4,6-trifluorophenol [20] [21] [24]. The energy gap between these frontier orbitals indicates the electronic excitation energy and relates to the optical properties of the compound [24] [25].

Studies on related fluorinated aromatic compounds demonstrate that fluorine substitution significantly affects the orbital energies and distributions [20] [24] [26]. The electron-withdrawing nature of fluorine atoms typically lowers both the highest occupied and lowest unoccupied molecular orbital energies compared to unsubstituted phenol [24] [26]. The frontier molecular orbital energy gap influences the chemical reactivity, with smaller gaps generally indicating higher reactivity [24].

Electronic Properties and Reactivity Descriptors

Quantum chemical calculations enable the determination of various electronic properties and chemical reactivity descriptors [21] [27] [24]. These include ionization potential, electron affinity, chemical hardness, chemical softness, and electrophilicity index [21] [24]. The ionization potential relates to the energy required to remove an electron from the molecule, while the electron affinity describes the energy released upon electron addition [24] [26].

Chemical hardness and softness provide complementary measures of molecular resistance to electron density changes [24]. The electrophilicity index quantifies the tendency of the molecule to accept electrons from electron-rich species [24]. These descriptors help predict reaction pathways and selectivity in chemical transformations involving 2,4,6-trifluorophenol [21] [27].

Vibrational Frequency Calculations

Computational vibrational frequency analysis complements experimental infrared spectroscopy by providing detailed assignments of observed bands [5] [23] [27]. Density functional theory calculations can predict both harmonic and anharmonic vibrational frequencies with reasonable accuracy when appropriate scaling factors are applied [5] [27]. The calculated frequencies help interpret experimental spectra and identify specific vibrational modes [5].

The influence of fluorine substitution on vibrational frequencies can be systematically studied through computational methods [5] [23]. Fluorine atoms typically increase the frequencies of certain modes while decreasing others, depending on their involvement in the vibrational motion [5]. These calculations provide insights into the molecular dynamics and structural properties that complement experimental observations [23] [27].

PropertyTypical ValueMethodReference
HOMO Energy-6 to -8 eVDFT/B3LYP [24] [21]
LUMO Energy-1 to -3 eVDFT/B3LYP [24] [21]
Energy Gap4-6 eVDFT/B3LYP [24] [21]
C-F Bond Length1.32-1.40 ÅDFT/B3LYP [20] [22]
Ionization Potential8-10 eVDFT/B3LYP [24] [26]

Nucleophilic aromatic substitution represents the most extensively studied and industrially relevant pathway for synthesizing 2,4,6-trifluorophenol [1]. This reaction mechanism proceeds through an addition-elimination mechanism, where the nucleophile first adds to the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate, followed by elimination of the leaving group [2].

The success of nucleophilic aromatic substitution in fluorinated systems relies heavily on the electron-withdrawing nature of fluorine substituents, which significantly activate the aromatic ring toward nucleophilic attack . The trifluoromethyl group, when present in related compounds, acts as a weakly activating substituent, demonstrating nucleophile-dependent discrimination between ortho and para substitution positions . This selectivity pattern proves particularly valuable for achieving regioselective synthesis of specific trifluorophenol isomers.

Mechanistic Considerations

The nucleophilic aromatic substitution mechanism for trifluorophenol synthesis involves several critical steps. Initial nucleophilic attack occurs preferentially at the para position relative to existing fluorine substituents, as demonstrated by the stabilization patterns observed in computational studies [2]. The first carbanion intermediate benefits from stabilization through the highly electronegative fluorine atoms via inductive effects, with the electron pair residing in sp2 orbitals providing optimal overlap for resonance stabilization [2].

Temperature requirements for effective nucleophilic aromatic substitution typically range from 80°C to 200°C, depending on the specific substrate and nucleophile employed [1]. The reaction conditions can be optimized through careful selection of fluoride sources, with cesium fluoride and potassium fluoride demonstrating superior performance compared to other alkali metal fluorides [1].

Substrate Scope and Limitations

Polyfluoroarenes serve as excellent substrates for nucleophilic aromatic substitution reactions, providing metal-free access to monosubstituted aromatic compounds [1]. The reaction demonstrates remarkable tolerance for various functional groups, including phenothiazine derivatives and other electron-rich aromatic systems. However, the presence of strong electron-donating groups can significantly reduce reaction rates and overall efficiency.

The selectivity of nucleophilic aromatic substitution can be controlled through careful manipulation of reaction conditions. For para-selective substitution of polyfluoroarenes, mild base conditions have proven effective, particularly when combined with phenothiazine nucleophiles in specialized solvent systems [1]. This approach enables the generation of highly functionalized derivatives with potential applications as photocatalysts.

Catalytic Fluorination Techniques

Catalytic fluorination has emerged as a sophisticated approach for synthesizing 2,4,6-trifluorophenol, offering enhanced selectivity and milder reaction conditions compared to traditional methods [4]. The development of palladium-catalyzed fluorination systems represents a significant advancement in this field, enabling the direct conversion of aryl triflates to the corresponding fluorinated products.

Palladium-Catalyzed Systems

The evolution of palladium-catalyzed aromatic fluorination has been marked by systematic improvements in ligand design and catalyst optimization [4]. The discovery that bulky biaryl monophosphine ligands can enforce monomeric palladium fluoride complexes proved crucial for achieving effective carbon-fluorine reductive elimination. Crystal structure analysis of L2Pd(Ar)F complexes confirmed their monomeric nature, with the complex containing a 4-trifluoro-2-methylphenyl group demonstrating the feasibility of this approach [4].

Thermolysis studies of isolated palladium fluoride complexes provided the first examples of carbon-fluorine reductive elimination from Pd(II) centers [4]. These reactions, while initially proceeding in modest yields of approximately 15%, established the fundamental viability of palladium-mediated fluorination processes. Subsequent optimization efforts focused on developing more effective catalyst systems through ligand modification and reaction condition refinement.

The introduction of AdBrettPhos (L4) as a supporting ligand significantly enhanced the reactivity of palladium-catalyzed fluorination systems [4]. This improvement enabled the effective transformation of challenging substrates, including electron-rich and heteroaryl compounds such as estrone triflate and 3-quinolinol derivatives. The enhanced reactivity presumably arises from increased rates of carbon-fluorine reductive elimination facilitated by the larger adamantyl substituents on phosphorus.

Mechanistic Insights and Optimization

The mechanism of palladium-catalyzed fluorination involves several key steps, beginning with oxidative addition of the aryl triflate to the palladium center [4]. This process generates a palladium(II) aryl triflate intermediate, which subsequently undergoes ligand exchange with fluoride sources to form the crucial palladium(II) aryl fluoride complex. The final step involves reductive elimination to form the carbon-fluorine bond and regenerate the palladium(0) catalyst.

Recent developments have focused on eliminating the formation of undesirable byproducts, particularly aryl chloride impurities arising from the use of [(cinnamyl)PdCl]2 as a palladium source [4]. The development of specialized precatalyst systems, such as P2, has addressed this limitation by providing clean fluorination conditions without chloride contamination. These precatalysts demonstrate excellent stability under ambient conditions while maintaining high reactivity toward fluorination substrates.

Deoxyfluorination Approaches

Deoxyfluorination represents an alternative catalytic approach for synthesizing trifluorophenol derivatives, particularly from readily available phenolic precursors [5]. The development of PhenoFluor as a deoxyfluorination reagent has provided operationally simple access to aryl fluorides through ipso-substitution of phenols [6].

PhenoFluor demonstrates remarkable efficiency in converting phenols to aryl fluorides, with yields ranging from 82% to 98% depending on the specific substrate and reaction conditions [6]. The reagent operates through a proposed mechanism involving 2-phenoxy-imidazolium bifluoride salt formation, followed by fluoride transfer to generate the desired fluorinated product [5]. This approach offers particular advantages for late-stage functionalization of complex molecules, where traditional fluorination methods may prove incompatible with sensitive functional groups.

The optimization of PhenoFluor synthesis and formulation has enabled its practical application in both laboratory and potential industrial settings [6]. The reagent can be prepared on multi-gram scales using readily available starting materials, and its stability profile allows for storage and handling under normal laboratory conditions. Recent formulation improvements have yielded both solid and solution-based versions, expanding the accessibility of this fluorination technology.

Industrial-Scale Synthesis Optimization

The transition from laboratory-scale synthesis to industrial production of 2,4,6-trifluorophenol requires careful consideration of multiple factors, including cost-effectiveness, environmental impact, and process scalability [7]. Industrial optimization strategies focus on maximizing yield while minimizing waste generation and energy consumption.

Process Integration and Flow Chemistry

Continuous-flow synthesis represents a promising approach for industrial-scale production of trifluorophenol derivatives [8]. The development of automated and scalable continuous-flow routes enables rapid introduction of trifluoromethyl groups onto various heterocyclic substrates, with potential applications to phenolic systems. These flow-based approaches offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and reduced waste generation.

The optimization of continuous-flow fluorination processes involves systematic evaluation of reaction parameters using design of experiments (DoE) methodologies [8]. This approach enables identification of optimal temperature, residence time, and reagent stoichiometry conditions while minimizing the number of experimental runs required. Typical optimization studies reveal that both temperature and residence time exert positive influences on product yield, with residence time effects often proving more significant than temperature variations.

Solvent Selection and Environmental Considerations

Industrial fluorination processes increasingly emphasize the use of environmentally benign solvents and reaction media [9]. Fluorinated solvents, while often providing superior performance in fluorination reactions, present challenges related to cost, environmental impact, and regulatory compliance. Recent developments have focused on identifying alternative solvent systems that maintain high efficiency while reducing environmental footprint.

The role of fluorinated co-solvents in electrochemical fluorination processes demonstrates the complexity of solvent optimization for industrial applications [9]. Studies utilizing hexafluoroisopropanol (HFIP) as a co-solvent with conventional organic solvents have shown significant improvements in reaction selectivity and yield. However, the higher cost and environmental concerns associated with fluorinated solvents necessitate careful economic evaluation for industrial implementation.

Catalyst Recovery and Recycling

The economic viability of catalytic fluorination processes depends heavily on the ability to recover and recycle expensive catalysts [4]. Palladium-based catalysts, while highly effective, represent a significant cost component in industrial fluorination processes. Development of catalyst recovery strategies, including supported catalyst systems and biphasic reaction conditions, has become a priority for industrial implementation.

Recent advances in catalyst design have focused on improving catalyst longevity and recyclability without compromising activity or selectivity . The development of sterically hindered phosphine ligands not only enhances catalytic performance but also provides improved stability toward degradation pathways. These improvements enable multiple catalyst turnovers, reducing the overall cost per kilogram of product in industrial applications.

Purification Strategies and Quality Control Measures

The purification of 2,4,6-trifluorophenol requires specialized techniques capable of handling fluorinated aromatic compounds while achieving the high purity standards required for pharmaceutical and materials applications [11]. Modern purification strategies combine multiple separation techniques to address the unique challenges posed by fluorinated organic compounds.

Chromatographic Separation Methods

High-performance liquid chromatography (HPLC) represents the primary analytical and preparative separation technique for trifluorophenol purification [12]. Reversed-phase HPLC systems utilizing C18 stationary phases demonstrate excellent separation capabilities for fluorinated phenolic compounds. The incorporation of 2,2,2-trifluoroethanol (TFE) into mobile phase compositions significantly improves chromatographic performance, particularly for hydrophobic and aggregation-prone compounds [12].

The optimization of TFE-containing mobile phases reveals that concentrations of 10-16% TFE provide optimal separation performance [12]. These conditions markedly improve chromatographic resolution compared to conventional water/acetonitrile/propanol systems. However, prolonged exposure to TFE-formic acid mixtures can induce side reactions, including O-formylation of serine residues and N-formylation of amino termini, necessitating careful optimization of exposure times and pH conditions.

Gas chromatographic methods provide complementary separation capabilities, particularly for volatile trifluorophenol derivatives [11]. The separation of fluorinated compounds from complex organic mixtures benefits from the use of comprehensive two-dimensional gas chromatography (GC×GC) systems [13]. These advanced separation techniques enable complete separation of perfluorinated compounds from hydrocarbon analogs, with fluorinated species arranged systematically according to chain length and fluorine content in two-dimensional chromatograms.

Spectroscopic Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy serves as the definitive analytical technique for structural confirmation and purity assessment of trifluorophenol products [14]. 19F NMR spectroscopy provides particularly valuable information, with chemical shifts ranging from δ -134 to -157 ppm for the three fluorine atoms in 2,4,6-trifluorophenol [15]. The technique enables quantitative analysis with sensitivity limits of 10-50 ppm, making it ideal for both structural confirmation and impurity profiling.

The mass spectrometric analysis of 2,4,6-trifluorophenol reveals characteristic fragmentation patterns essential for quality control applications [16]. The molecular ion peak appears at m/z 148, with major fragment ions observed at m/z 128 and 100, corresponding to sequential loss of HF units. These fragmentation patterns provide definitive identification capabilities with detection limits in the picogram range when coupled with gas chromatographic separation [17].

Biodegradation and oxidative biodehalogenation studies utilizing 19F NMR spectroscopy have provided insights into the metabolic fate of trifluorophenol compounds [18]. These studies demonstrate the utility of fluorine NMR for monitoring environmental and biological transformations, providing important data for regulatory submissions and environmental impact assessments.

Advanced Purification Techniques

Supercritical fluid chromatography (SFC) represents an emerging purification technique particularly well-suited for fluorinated organic compounds [19]. The use of supercritical carbon dioxide as the mobile phase, often modified with organic co-solvents, provides excellent separation efficiency with reduced environmental impact compared to conventional liquid chromatography methods. SFC systems demonstrate particular advantages for chiral separations and preparative-scale purifications.

The development of specialized solid-phase extraction (SPE) methods has enhanced the ability to isolate and concentrate trifluorophenol compounds from complex matrices [20]. Stir bar sorptive extraction (SBSE) combined with gas chromatography-tandem mass spectrometry detection provides exceptional sensitivity, with detection limits ranging from 1-100 pg per tablet for solid dosage formulations and 0.04-4 ng/L for aqueous solutions [20].

Quality control protocols for industrial trifluorophenol production incorporate multiple analytical techniques to ensure product specifications are consistently met [21]. Gas chromatographic analysis with flame ionization detection provides quantitative purity assessment with accuracies exceeding 98%, while neutralization titration offers complementary confirmation of phenolic content [21]. These multi-technique approaches provide robust quality assurance for industrial production processes.

Regulatory Compliance and Documentation

The production of 2,4,6-trifluorophenol for pharmaceutical applications requires adherence to stringent regulatory guidelines governing the manufacture of active pharmaceutical ingredients and intermediates [22]. Method validation protocols must demonstrate accuracy, precision, linearity, specificity, and robustness across the intended analytical range. These validation requirements necessitate comprehensive documentation of analytical procedures and acceptance criteria.

Environmental monitoring and safety assessment protocols address the unique challenges associated with fluorinated organic compounds [23]. The classification of trifluorophenol derivatives within emerging regulatory frameworks for per- and polyfluoroalkyl substances (PFAS) requires careful consideration of molecular structure and environmental fate characteristics. Recent regulatory developments have emphasized the importance of comprehensive fluorine mass balances and identification of potential degradation products.

The implementation of green chemistry principles in trifluorophenol purification processes focuses on reducing solvent consumption, minimizing waste generation, and improving energy efficiency [24]. These considerations become increasingly important as regulatory pressures and environmental concerns drive the adoption of more sustainable manufacturing practices. The development of alternative purification technologies, including membrane-based separations and crystallization-based approaches, continues to evolve in response to these challenges.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4,6-Trifluorophenol

Dates

Last modified: 08-15-2023

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